2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid
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Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is an organic compound characterized by the presence of a pyrrole ring with two keto groups and a methanesulfonyl group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid typically involves the reaction of maleic anhydride with appropriate amines to form the pyrrole ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) to improve yield. The reaction is carried out in a mixture of DMF and toluene, with azeotropic distillation to remove water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring and the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets. The compound’s pyrrole ring and methanesulfonyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzenesulfonamide
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzonitrile
Uniqueness
Compared to similar compounds, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is unique due to its specific structural features, such as the butanoic acid chain and the methanesulfonyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid (CAS No. 1016677-58-9) is part of a class of compounds known for their biological activities, particularly in the context of antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₁O₆S
- Molecular Weight : 261.25 g/mol
- CAS Number : 1016677-58-9
The structure includes a pyrrole ring which is significant in many biological activities due to its ability to interact with various biological molecules.
Antioxidant Activity
Research has demonstrated that compounds similar to This compound exhibit potent antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, a process that leads to cellular damage.
Key Findings:
- Hydroxyl Radical Scavenging : The compound showed significant hydroxyl radical scavenging activity, which is crucial for protecting cells from oxidative stress .
- Lipid Peroxidation Inhibition : It was found to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting lipoxygenase (LO) activity. This enzyme is involved in the inflammatory response and its inhibition can lead to reduced inflammation.
Case Studies:
- Inhibition of Lipoxygenase : Compounds related to this structure showed promising results in inhibiting LO, indicating potential therapeutic roles in inflammatory diseases .
- Superoxide Anion Scavenging : The compound's ability to scavenge superoxide anions further supports its role as an anti-inflammatory agent .
Cytotoxicity and Safety Profile
While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNDITMIOYYROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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